molecular formula C6H7ClO B6222085 2-methylidenepent-4-enoyl chloride CAS No. 1186073-74-4

2-methylidenepent-4-enoyl chloride

Cat. No.: B6222085
CAS No.: 1186073-74-4
M. Wt: 130.6
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Description

2-Methylidenepent-4-enoyl chloride is a reactive acyl chloride characterized by a conjugated system of functional groups. Its structure (Fig. 1) includes:

  • Acyl chloride group (–COCl): A highly reactive electrophilic site.
  • Methylidene group (=CH₂): Positioned at carbon 2, creating a conjugated diene system with the pent-4-enoyl backbone.
  • Double bond at C4–C5: Introduces additional unsaturation.

Molecular Formula: C₆H₇ClO. Key Features: The conjugation between the methylidene group and the pent-4-enoyl chain enhances resonance stabilization, increasing reactivity in electrophilic and cycloaddition reactions. This compound is primarily used in organic synthesis as a versatile intermediate for constructing complex molecules, including pharmaceuticals and polymers .

Properties

CAS No.

1186073-74-4

Molecular Formula

C6H7ClO

Molecular Weight

130.6

Purity

95

Origin of Product

United States

Preparation Methods

2-methylidenepent-4-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylidenepent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H8O2+SOCl2C6H7ClO+SO2+HCl\text{C6H8O2} + \text{SOCl2} \rightarrow \text{C6H7ClO} + \text{SO2} + \text{HCl} C6H8O2+SOCl2→C6H7ClO+SO2+HCl

In industrial settings, this compound can be produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

2-methylidenepent-4-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: It can undergo polymerization reactions to form polymers with unique properties.

Common reagents used in these reactions include thionyl chloride, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-methylidenepent-4-enoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential use in drug development and synthesis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Structural Features of 2-Methylidenepent-4-enoyl Chloride and Analogues

Compound Name Molecular Formula Structural Features Key Differences
This compound C₆H₇ClO –COCl, =CH₂ at C2, C4–C5 double bond Unique conjugated diene-acyl chloride system
Pent-4-enoyl chloride C₅H₇ClO –COCl, C4–C5 double bond Lacks methylidene group at C2
2-Methylpent-4-enoyl chloride C₆H₉ClO –COCl, –CH(CH₃) at C2, C4–C5 double bond Methyl substituent instead of methylidene
(E)-4-(Dimethylamino)but-2-enoyl chloride C₆H₁₀ClNO –COCl, –N(CH₃)₂ at C4, C2–C3 double bond Electron-donating dimethylamino group
Ethyl 2-cyanopent-4-enoate C₈H₁₁NO₂ –CN at C2, –COOEt, C4–C5 double bond Cyano group instead of acyl chloride

Key Observations :

  • The methylidene group in this compound enables conjugation with the C4–C5 double bond, distinguishing it from non-conjugated analogues like pent-4-enoyl chloride.
  • Substituents such as cyano or dimethylamino groups in analogues alter electronic properties and reactivity .

Reactivity and Stability

Table 2: Reactivity Profiles

Compound Name Reactivity Highlights Stability Considerations
This compound – High electrophilicity at carbonyl carbon
– Diels-Alder reactivity via conjugated diene system
– Prone to hydrolysis under moist conditions
Stabilized by resonance conjugation
Pent-4-enoyl chloride – Moderate electrophilicity
– Limited cycloaddition capability
Less stabilized due to isolated double bond
(E)-4-(Dimethylamino)but-2-enoyl chloride – Reduced electrophilicity due to electron-donating –N(CH₃)₂
– Enhanced nucleophilic attack at β-position
Resonance with dimethylamino group increases stability
Ethyl 2-cyanopent-4-enoate – Polar cyano group directs nucleophilic attacks
– Ester group less reactive than acyl chloride
Stabilized by electron-withdrawing –CN

Key Observations :

  • The conjugated diene system in this compound facilitates cycloaddition reactions (e.g., Diels-Alder), unlike non-conjugated analogues .
  • Acyl chlorides generally exhibit higher reactivity than esters or amides due to the electronegative chlorine leaving group .

Table 3: Application Comparison

Compound Name Primary Applications Limitations
This compound – Building block for polyketides
– Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents)
– Polymer crosslinking agent
Sensitivity to hydrolysis requires anhydrous conditions
Pent-4-enoyl chloride – Synthesis of fatty acid derivatives
– Agrochemical intermediates
Limited versatility in complex syntheses
(E)-4-(Dimethylamino)but-2-enoyl chloride – Peptide coupling agent
– Chiral auxiliary in asymmetric synthesis
Reduced reactivity in electrophilic substitutions
Ethyl 2-cyanopent-4-enoate – Precursor for heterocycles (e.g., pyridines)
– Functional material synthesis
Requires additional steps to activate cyano group

Key Observations :

  • The methylidene group in this compound broadens its utility in cycloadditions and cascade reactions, making it superior for constructing stereochemically complex molecules .

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